1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The structure suggests that it has a bromophenyl group, an indazole group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has an indazole core (a bicyclic compound consisting of fused benzene and pyrazole rings), with a bromophenyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxylic acid group suggests that it may form hydrogen bonds, while the bromophenyl group may participate in halogen bonding .Scientific Research Applications
- Role of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid :
Suzuki–Miyaura Coupling
Multi-Component One-Pot Reactions
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as suzuki-miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involving free radicals and reactive oxygen species .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(4-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDROZKTORELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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